6-Bromo-3-isopropoxypyridine-2-carboxylic acid
Overview
Description
6-Bromo-3-isopropoxypyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a bromine atom at the 6th position, an isopropoxy group at the 3rd position, and a carboxylic acid group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-isopropoxypyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-isopropoxypyridine-2-carboxylic acid using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better heat and mass transfer.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-isopropoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
6-Bromo-3-isopropoxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-isopropoxypyridine-2-carboxylic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new compounds. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-2-carboxylic acid: Lacks the isopropoxy group at the 3rd position.
3-Isopropoxypyridine-2-carboxylic acid: Lacks the bromine atom at the 6th position.
6-Bromo-3-methoxypyridine-2-carboxylic acid: Has a methoxy group instead of an isopropoxy group at the 3rd position.
Uniqueness
6-Bromo-3-isopropoxypyridine-2-carboxylic acid is unique due to the combination of the bromine atom, isopropoxy group, and carboxylic acid group on the pyridine ring
Properties
IUPAC Name |
6-bromo-3-propan-2-yloxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-5(2)14-6-3-4-7(10)11-8(6)9(12)13/h3-5H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHAYXZZABJVQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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